molecular formula C17H11ClO4 B14379894 2-(4-Chlorophenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid CAS No. 90101-84-1

2-(4-Chlorophenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid

Cat. No.: B14379894
CAS No.: 90101-84-1
M. Wt: 314.7 g/mol
InChI Key: NSABYCHHSAKHIW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chlorophenyl group, a methyl group, and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 3-methyl-4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol under reflux conditions. The resulting product is then subjected to acidification to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the chlorine atom. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorine gas in the presence of a Lewis acid like aluminum chloride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Its anticancer activity could be related to the induction of apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid
  • 2-(4-Fluorophenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid
  • 2-(4-Methoxyphenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid

Uniqueness

2-(4-Chlorophenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the compound’s electrophilic properties, making it more reactive in certain chemical reactions. Additionally, the chlorine atom can affect the compound’s interaction with biological targets, potentially leading to improved therapeutic efficacy.

Properties

CAS No.

90101-84-1

Molecular Formula

C17H11ClO4

Molecular Weight

314.7 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-methyl-4-oxochromene-8-carboxylic acid

InChI

InChI=1S/C17H11ClO4/c1-9-14(19)12-3-2-4-13(17(20)21)16(12)22-15(9)10-5-7-11(18)8-6-10/h2-8H,1H3,(H,20,21)

InChI Key

NSABYCHHSAKHIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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